molecular formula C12H16F3N3S B5876851 1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea CAS No. 690690-10-9

1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B5876851
CAS No.: 690690-10-9
M. Wt: 291.34 g/mol
InChI Key: JMUOUIYXZCKLHW-UHFFFAOYSA-N
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Description

1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea is a thiourea derivative known for its unique chemical properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which imparts significant stability and reactivity, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3-(trifluoromethyl)aniline with 1-(2-chloroethyl)-2,2-dimethylhydrazine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired thiourea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of flow microreactors can enhance the sustainability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea exerts its effects involves its interaction with specific molecular targets. For instance, its gibberellin-like activity is attributed to its ability to bind to the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonds with key residues and promoting plant growth . In medicinal applications, it may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea stands out due to its unique combination of a dimethylaminoethyl group and a trifluoromethylphenyl group, which imparts distinct chemical properties and biological activities. Its versatility in various applications, from plant growth regulation to potential therapeutic uses, highlights its significance in scientific research.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3S/c1-18(2)7-6-16-11(19)17-10-5-3-4-9(8-10)12(13,14)15/h3-5,8H,6-7H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUOUIYXZCKLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=S)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358319
Record name GNF-Pf-3903
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690690-10-9
Record name GNF-Pf-3903
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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